Asperlicin D

Description

This compound has been reported in Aspergillus alliaceus with data available.

cholecystokinin antagonist; from Aspergillus alliaceus; structure given in first source; MF C25-H18-N4-O2

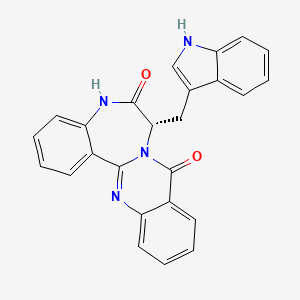

Structure

3D Structure

Properties

CAS No. |

93413-07-1 |

|---|---|

Molecular Formula |

C25H18N4O2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

(7S)-7-(1H-indol-3-ylmethyl)-5,7-dihydroquinazolino[3,2-d][1,4]benzodiazepine-6,9-dione |

InChI |

InChI=1S/C25H18N4O2/c30-24-22(13-15-14-26-19-10-4-1-7-16(15)19)29-23(17-8-2-5-11-20(17)28-24)27-21-12-6-3-9-18(21)25(29)31/h1-12,14,22,26H,13H2,(H,28,30)/t22-/m0/s1 |

InChI Key |

TTYFXJZDLYVOTG-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6C(=O)N35 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Asperlicin D; AsperlicinD; Asperlicin-D; |

Origin of Product |

United States |

Foundational & Exploratory

Asperlicin D: A Technical Guide to its Discovery, Isolation, and Role as a Cholecystokinin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlicin D is a fungal secondary metabolite isolated from Aspergillus alliaceus. It belongs to the asperlicin family of compounds, which are noted for their potent and selective antagonist activity against the cholecystokinin-A (CCK-A) receptor. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. Detailed experimental protocols for the fermentation of Aspergillus alliaceus, as well as the extraction and purification of this compound, are presented. Furthermore, this document elucidates the cholecystokinin signaling pathway and the mechanism of action of this compound as a CCK-A receptor antagonist. Quantitative data on the biological activity and production yields of the asperlicin family are summarized in structured tables for clear comparison. This guide is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Introduction

The discovery of asperlicin and its analogues from the fungus Aspergillus alliaceus marked a significant advancement in the search for non-peptidal antagonists of the cholecystokinin (CCK) receptor. Cholecystokinin is a peptide hormone that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling. Consequently, CCK receptor antagonists have been investigated for their therapeutic potential in treating gastrointestinal disorders, anxiety, and pancreatic cancer. This compound, a regioisomeric side product in the biosynthesis of Asperlicin E, is a member of this important class of natural products. This document provides an in-depth technical guide to the discovery, isolation, and biological characterization of this compound.

Discovery and Biological Activity

Asperlicin and its derivatives were first reported in the 1980s as potent, competitive, and selective antagonists of the CCK-A receptor, isolated from the fungus Aspergillus alliaceus.[1] Asperlicin was found to be approximately 300 to 400 times more potent than the then-standard CCK antagonist, proglumide.[2] While much of the early research focused on the primary metabolite, asperlicin, subsequent studies identified a family of related compounds, including this compound.

This compound is a regioisomer of Asperlicin C and is formed during the biosynthesis of Asperlicin E.[3] It is considered a "dead-end" side product as it is not further processed by the flavoenzyme AspB in the biosynthetic pathway.[3] Although considered a side product, its structural similarity to other active asperlicins suggests potential biological activity as a CCK antagonist. The antagonism of the CCK-A receptor by asperlicin-like compounds has been shown to inhibit CCK-induced physiological responses, such as amylase release from pancreatic acini.[4]

Quantitative Biological Data

The following tables summarize the available quantitative data for Asperlicin and its analogs. While specific binding affinities for this compound are not extensively reported in the public domain, the data for the parent compound and its derivatives provide a strong indication of the potential potency of this class of molecules.

| Compound | Target Receptor | Potency Comparison | Reference |

| Asperlicin | CCK-A | ~300-400x more potent than proglumide | |

| Asperlicin | CCK-A | ~1000x more potent than proglumide |

| Compound/Analog | Target Receptor | IC50 | Reference |

| Asperlicin Analog | CCK-A | 1.6 µM | |

| Asperlicin | Pancreatic CCK Receptors | ED50 of 10⁻⁹ mmol/L for inhibition of amylase release |

Fermentation for this compound Production

The production of this compound is achieved through the fermentation of Aspergillus alliaceus. Initial fermentation yields of the parent compound, asperlicin, were in the range of 15-30 mg/L, which were later significantly improved to over 900 mg/L through strain selection and optimization of fermentation conditions.

Experimental Protocol: Fermentation

This protocol outlines the general procedure for the fermentation of Aspergillus alliaceus to produce this compound.

3.1.1. Culture and Inoculum Preparation

-

Strain: Aspergillus alliaceus (e.g., ATCC 20656).

-

Culture Medium: Potato Dextrose Agar (PDA) for initial culture growth and sporulation.

-

Inoculum Medium: Glucose Minimal Media (GMM). While the exact composition of GMM can vary, a typical formulation is provided below.

-

Inoculation: Inoculate a flask containing GMM with spores of A. alliaceus from a mature PDA plate.

-

Incubation: Incubate the inoculum culture at 28°C with shaking at 200 rpm for 48-72 hours.

Glucose Minimal Media (GMM) Composition (per liter):

| Component | Concentration |

| Glucose | 20 g |

| NaNO₃ | 6 g |

| KH₂PO₄ | 1.52 g |

| KCl | 0.52 g |

| MgSO₄·7H₂O | 0.52 g |

| Trace Element Solution | 1 mL |

| Agar (for solid media) | 15 g |

Note: The trace element solution should contain a mixture of essential minerals such as FeSO₄, ZnSO₄, CuSO₄, etc.

3.1.2. Production Fermentation

-

Fermentation Medium: A production medium optimized for secondary metabolite production. This often involves nutrient limitation (e.g., nitrogen) to trigger the production of compounds like this compound. A variety of complex nitrogen sources and the substitution of glucose with glycerol have been shown to improve yields.

-

Fermenter: A laboratory-scale fermenter (e.g., 5 L) equipped with controls for temperature, pH, dissolved oxygen, and agitation.

-

Inoculation: Inoculate the production medium with the prepared seed culture (typically 5-10% v/v).

-

Fermentation Parameters:

-

Temperature: 28°C

-

pH: Maintain between 5.0 and 6.0.

-

Agitation: 200-400 rpm.

-

Aeration: 1 vvm (volume of air per volume of medium per minute).

-

-

Fermentation Duration: 7-14 days. Monitor the production of this compound periodically using analytical techniques such as HPLC.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Experimental Protocol: Extraction and Purification

4.1.1. Extraction

-

Mycelial Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract the mycelial cake and the filtered broth separately with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The active compounds are typically found in both the mycelium and the broth.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Silica Gel Chromatography (Initial Purification)

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity. A typical gradient would start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate, followed by methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

4.1.3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

-

Column: A preparative C18 reversed-phase column.

-

Mobile Phase: A gradient system of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol.

-

Sample Preparation: Dissolve the partially purified fractions from the silica gel chromatography in the initial mobile phase.

-

Elution Gradient: A typical gradient might start with a low concentration of the organic solvent (e.g., 10% acetonitrile) and increase to a high concentration (e.g., 100% acetonitrile) over 30-60 minutes.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (typically determined from a UV spectrum of the crude extract).

-

Fraction Collection and Purity Analysis: Collect the peak corresponding to this compound and assess its purity using analytical HPLC.

Mechanism of Action: CCK-A Receptor Antagonism

This compound, like other members of its family, is believed to exert its biological effects by acting as a competitive antagonist at the CCK-A receptor. The cholecystokinin signaling pathway is a G-protein coupled receptor (GPCR) pathway.

Cholecystokinin (CCK) Signaling Pathway

Upon binding of CCK to the CCK-A receptor, the receptor undergoes a conformational change, activating the Gq alpha subunit of the associated heterotrimeric G-protein. This initiates a signaling cascade:

-

Gq Activation: The activated Gq alpha subunit exchanges GDP for GTP.

-

PLC Activation: The GTP-bound Gq alpha subunit activates phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various downstream target proteins, leading to the physiological responses associated with CCK, such as enzyme secretion from pancreatic acinar cells.

This compound, by binding to the CCK-A receptor, prevents the binding of CCK and thereby inhibits the initiation of this signaling cascade.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the production and isolation of this compound.

Cholecystokinin (CCK) Signaling Pathway and this compound Inhibition

References

- 1. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Asperlicin D: A Technical Guide for Researchers

An In-depth Examination of the Fungal Biosynthetic Pathway of a Potent Cholecystokinin Antagonist

Introduction

Asperlicin D, a member of the asperlicin family of mycotoxins produced by the fungus Aspergillus alliaceus, has garnered interest in the scientific community for its biological activities. While the primary focus of research has been on the potent and selective cholecystokinin A (CCKA) receptor antagonist, Asperlicin, the biosynthetic pathway leading to these complex molecules provides a fascinating case study in fungal natural product synthesis. This technical guide provides a detailed overview of the biosynthesis of this compound, focusing on the genetic and enzymatic machinery involved, and presents relevant experimental methodologies for its study. This compound is a regioisomeric side product of the main biosynthetic pathway that produces Asperlicin E.[1]

The Asperlicin Biosynthetic Gene Cluster

The biosynthesis of the asperlicin family of compounds is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC) within the genome of Aspergillus alliaceus. The core genes involved in the initial steps leading to the formation of the tetracyclic core of both Asperlicin C and D have been identified as the asp cluster.

The Biosynthetic Pathway to this compound

The formation of this compound is intricately linked to the biosynthesis of its isomer, Asperlicin C, and the subsequent production of Asperlicin E. The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), AspA, which utilizes two molecules of anthranilate and one molecule of L-tryptophan as precursors.

Assembly of the Tripeptide Intermediate by AspA

The bimodular NRPS, AspA, is responsible for the sequential condensation of the three amino acid precursors. It is predicted to have the domain structure A-T-C-A-T-C (Adenylation-Thiolation-Condensation). AspA first activates and tethers two molecules of anthranilate and then condenses them with a single molecule of L-tryptophan to form a linear tripeptide intermediate that remains bound to the enzyme.[1]

Formation of the Bicyclic Intermediate and Release

Following the assembly of the tripeptide, an intramolecular cyclization occurs. The free amino group of the first anthranilate residue attacks the thioester carbonyl of the tryptophan residue, leading to the formation of a 6,11-bicyclic system and the release of the intermediate from the NRPS.[1]

Bifurcation to Asperlicin C and this compound

The released bicyclic intermediate undergoes a spontaneous, uncatalyzed transannular cyclization. This step represents a key bifurcation in the pathway, leading to the formation of two distinct regioisomers: Asperlicin C and this compound.[1]

-

Asperlicin C Formation: A transannular attack of the N5 amide nitrogen on the carbonyl11, followed by dehydration, results in the formation of the tetracyclic framework of Asperlicin C.[1]

-

This compound Formation: Alternatively, the capture of the amide nitrogen N9 on carbonyl4, also followed by dehydration, yields the alternate 6-6-7-6 tetracyclic core of this compound.

This compound as a Terminal Product

Crucially, while Asperlicin C is a substrate for the next enzyme in the pathway, the FAD-dependent monooxygenase AspB, this compound is not. In vitro enzymatic assays have demonstrated that AspB does not act on this compound. This indicates that this compound is a "dead-end" side product of the main biosynthetic route leading to Asperlicin E and the mature metabolite, Asperlicin.

Quantitative Data

While extensive quantitative data on the biosynthesis of this compound is limited in the available literature, the following table summarizes the known molecular weights of the key metabolites, which are crucial for their identification in analytical experiments.

| Compound | Molecular Formula | Expected [M+H]+ | Found [M+H]+ | Reference |

| Asperlicin C | C25H18N4O2 | 407.1503 | 407.1505 | |

| This compound | C25H18N4O2 | 407.1503 | 407.1504 | |

| Asperlicin E | C25H18N4O3 | 423.1452 | 423.1452 | |

| Asperlicin | C31H29N5O4 | 536.2292 | 536.2293 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. The following sections provide detailed methodologies for key experiments.

Fungal Strain and Culture Conditions

-

Strain: Aspergillus alliaceus (ATCC 20656) is the primary producing organism.

-

Media: Glucose Minimal Media (GMM) is used to induce the production of Asperlicin metabolites.

-

Growth Conditions: The fungus is typically grown in liquid GMM culture to allow for the extraction of secreted metabolites.

Gene Disruption of aspA

To confirm the role of the aspA gene in the biosynthesis of the asperlicin family of compounds, a gene knockout is performed.

-

Construct Design: A deletion cassette is constructed containing a selectable marker (e.g., a hygromycin resistance gene) flanked by homologous regions upstream and downstream of the aspA gene.

-

Transformation: Protoplasts of A. alliaceus are generated and transformed with the deletion cassette.

-

Selection: Transformed protoplasts are plated on selective media containing the appropriate antibiotic to isolate successful transformants.

-

Verification: Genomic DNA is isolated from the transformants, and successful gene replacement is confirmed by PCR and Southern blot analysis.

Heterologous Expression and Purification of AspB

The enzyme AspB, which acts on Asperlicin C but not this compound, can be heterologously expressed and purified for in vitro assays.

-

Cloning: The aspB gene is amplified from A. alliaceus genomic DNA and cloned into an E. coli expression vector (e.g., a pET vector with a His-tag).

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG.

-

Lysis: E. coli cells are harvested and lysed by sonication or French press.

-

Purification: The His-tagged AspB protein is purified from the cell lysate using nickel-affinity chromatography. The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays with AspB

Purified AspB is used to test its activity on synthetic Asperlicin C and this compound.

-

Reaction Mixture: A typical reaction mixture contains purified AspB, the substrate (Asperlicin C or D), and the necessary cofactor, FAD, in a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Quenching and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to detect the formation of Asperlicin E from Asperlicin C and the lack of product formation from this compound.

LC-HRMS Analysis of Asperlicin Metabolites

LC-HRMS is a critical tool for the detection and identification of the various Asperlicin compounds.

-

Chromatographic Separation: A C18 reverse-phase HPLC column is typically used to separate the metabolites. A gradient of water and acetonitrile, both with a small percentage of formic acid, is commonly employed as the mobile phase.

-

Mass Spectrometry: A high-resolution mass spectrometer operating in positive ion mode is used for detection. The accurate mass measurements allow for the confident identification of the compounds based on their expected elemental compositions.

Visualizations

References

The Biological Function of Asperlicin D in Gastrointestinal Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperlicin D is a fungal metabolite produced by Aspergillus alliaceus and is a regioisomeric precursor in the biosynthesis of Asperlicin, a potent and selective non-peptide antagonist of the cholecystokinin A (CCKA) receptor. While Asperlicin and its derivatives have been the subject of significant research due to their potential therapeutic applications in gastrointestinal disorders, evidence strongly indicates that this compound itself is a biologically inactive, dead-end side product. This technical guide will delineate the role of this compound within its biosynthetic pathway, present the compelling evidence for its lack of biological activity, and provide context by detailing the significant gastrointestinal functions of its active counterpart, Asperlicin. This document will also furnish detailed experimental protocols and signaling pathway diagrams relevant to the study of this class of compounds.

Introduction: The Asperlicin Family and Cholecystokinin Receptors

The gastrointestinal hormone cholecystokinin (CCK) is a critical regulator of digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and gastric emptying.[1][2] These actions are primarily mediated through the CCKA receptor, a G-protein coupled receptor found on various cells in the gastrointestinal tract.[3] The discovery of Asperlicin, a mycotoxin from Aspergillus alliaceus, provided researchers with a highly potent and selective antagonist for the CCKA receptor, making it a valuable tool for studying the physiological roles of CCK.[4][5] Asperlicin has 300 to 400 times the affinity for pancreatic, ileal, and gallbladder CCK receptors than proglumide, a standard CCK antagonist.

The Biosynthesis and Inactivity of this compound

Asperlicin is synthesized through a complex pathway involving the non-ribosomal peptide synthetase (NRPS) AspA and a flavoenzyme, AspB. This pathway produces several intermediates, including Asperlicin C and this compound. While both are regioisomers, only Asperlicin C is further metabolized by AspB to produce downstream active compounds like Asperlicin E and Asperlicin.

Experimental evidence has demonstrated that this compound is not a substrate for the enzyme AspB and is therefore considered a "dead end side product". In studies involving a genetically modified strain of A. alliaceus with the aspA gene deleted, feeding the mutant strain with synthetic Asperlicin C restored the production of Asperlicin and Asperlicin E. However, feeding the same mutant strain with this compound did not result in the formation of any downstream products. Furthermore, in vitro enzymatic assays have shown that this compound is "completely inactive with AspB". This strongly suggests that this compound does not possess the necessary structural conformation to be converted into biologically active molecules and is unlikely to exhibit significant affinity for the CCKA receptor itself.

Biological Function of the Active Analogue, Asperlicin, in Gastrointestinal Physiology

To understand the context of this compound's inactivity, it is crucial to examine the well-documented biological functions of its active counterpart, Asperlicin.

Antagonism of CCK-Induced Pancreatic Secretion

Asperlicin is a potent competitive inhibitor of CCK-induced pancreatic enzyme release. In studies using dispersed guinea pig pancreatic acini, Asperlicin effectively inhibited the dose-dependent release of amylase and lipase stimulated by CCK. It has been shown to be approximately 1000-fold more potent than proglumide in this regard.

Inhibition of Gallbladder and Ileal Muscle Contraction

Asperlicin has been demonstrated to be a potent, competitive inhibitor of CCK-induced muscle contractions in the gallbladder and ileum. This action underscores its potential for investigating and managing conditions related to biliary dyskinesia and other motility disorders.

Attenuation of Acute Pancreatitis

The overstimulation of pancreatic acinar cells by CCK is a contributing factor in the pathogenesis of acute pancreatitis. Asperlicin has been shown to attenuate the severity of experimentally induced acute pancreatitis in rats, suggesting a therapeutic potential for CCKA receptor antagonists in this condition.

Modulation of Insulin Secretion

Asperlicin has been found to antagonize the stimulatory effects of CCK on isolated pancreatic islets. It can completely inhibit insulin release in response to CCK stimulation.

Quantitative Data on Asperlicin and Analogues

The following tables summarize the quantitative data available for Asperlicin and its more potent, synthetically derived analogues, providing a comparative framework for their activity.

| Compound | Receptor Target | Assay Type | IC50 / Ki | Species | Reference |

| Asperlicin | Pancreatic CCK Receptor | Inhibition of [125I]CCK binding | Potency equivalent to Devazepide | Rat | |

| Asperlicin | Pancreatic CCK Receptor | Inhibition of CCK-induced amylase release | ED50 of 10-9 mmol/L | Guinea Pig | |

| Devazepide (MK-329) | CCKA Receptor | Not Specified | Not Specified | Not Specified | |

| Asperlicin Analogue 17 | Pancreatic CCK Receptor | Inhibition of [125I]CCK binding | Potency equivalent to Asperlicin | Rat | |

| Proglumide | Pancreatic CCK Receptor | Inhibition of CCK-induced amylase release | ED50 of 10-6 mmol/L | Guinea Pig |

Experimental Protocols

CCKA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CCKA receptor.

Materials:

-

Membrane preparation from tissue or cells expressing CCKA receptors (e.g., rat pancreas).

-

Radioligand: [125I]CCK-8.

-

Test compound (this compound).

-

Reference antagonist (Asperlicin or Devazepide).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and reference antagonist.

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of [125I]CCK-8, and varying concentrations of the test compound or reference antagonist.

-

Include control wells for total binding (no competitor) and non-specific binding (excess of a potent unlabeled antagonist).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

CCKA Receptor Radioligand Binding Assay Workflow

Signaling Pathways

CCKA Receptor Signaling in Pancreatic Acinar Cells

The binding of CCK to its Gq/11-coupled receptor on pancreatic acinar cells initiates a signaling cascade leading to enzyme secretion. Asperlicin, as a competitive antagonist, would block the initial binding of CCK, thereby preventing the downstream signaling events. Given this compound's presumed inactivity, it would not be expected to interfere with this pathway.

CCKA Receptor Signaling Pathway and Point of Antagonism

Conclusion

References

- 1. Synthesis and evaluation of asperlicin analogues as non-peptidal cholecystokinin-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioassay-directed analysis-based identification of relevant pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.aston.ac.uk [research.aston.ac.uk]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]

Asperlicin D as a Lead Compound for Cholecystokinin-A (CCK-A) Receptor Antagonists: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The cholecystokinin-A (CCK-A) receptor is a crucial target in gastroenterology and neuroscience. The discovery of Asperlicin, a potent and selective non-peptide CCK-A antagonist from the fungus Aspergillus alliaceus, marked a significant milestone in the development of therapeutic agents targeting this receptor.[1][2][3] This technical guide provides an in-depth overview of Asperlicin and its analogs, with a focus on Asperlicin D, as lead compounds for CCK-A receptor antagonists. It details their pharmacological properties, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction to Cholecystokinin Receptors and Asperlicin

Cholecystokinin (CCK) is a peptide hormone that plays vital roles in digestion by regulating pancreatic enzyme secretion and gallbladder contraction.[4][5] It also functions as a neurotransmitter in the central nervous system. Its physiological effects are mediated by two G protein-coupled receptors (GPCRs): CCK-A (Alimentary) and CCK-B (Brain). The CCK-A receptor is found predominantly in peripheral tissues like the pancreas, gallbladder, and ileum, making it a prime target for treating gastrointestinal disorders.

The development of potent and selective CCK-A antagonists was historically challenging. A breakthrough came with the isolation of Asperlicin, a mycotoxin produced by Aspergillus alliaceus. Asperlicin was identified as a highly selective and potent non-peptide antagonist of the CCK-A receptor, with an affinity 300 to 400 times greater than the then-standard antagonist, proglumide. This discovery established Asperlicin as a critical lead compound, paving the way for the synthesis of novel, more drug-like analogs.

The Asperlicin family of metabolites includes several related structures. The major and most studied metabolite is often referred to simply as Asperlicin. Asperlicin C and this compound are regioisomers that are also produced during biosynthesis. While this compound is considered a side product, the core tetracyclic quinazoline benzodiazepinedione scaffold is the key pharmacophore that has guided extensive drug discovery efforts.

Pharmacological Data and Structure-Activity Relationships (SAR)

The initial discovery of Asperlicin spurred significant research into synthesizing analogs with improved potency, selectivity, and pharmacokinetic properties, such as aqueous solubility.

Quantitative Data: In Vitro and In Vivo Activity

The following tables summarize the pharmacological data for Asperlicin and its key analogs.

Table 1: In Vitro Binding Affinity and Functional Antagonism of Asperlicin and Analogs at the CCK-A Receptor

| Compound | Assay Type | Preparation | IC50 / Ki | Reference |

| Asperlicin | CCK-induced Amylase Release | Dispersed Guinea Pig Acini | 1 nM (IC50) | |

| Asperlicin | [¹²⁵I]CCK Binding | Rat Pancreas | 1.6 µM (IC50) | |

| Asperlicin Analog 17 | [¹²⁵I]CCK Binding | Rat Pancreas | Potency equivalent to Asperlicin | |

| Devazepide (MK-329) | [¹²⁵I]Bolton Hunter CCK-8 Binding | Rat Pancreas | 7.9 nM (IC50) | |

| Lorglumide | [³H]Devazepide Binding | Human CCK-A Receptor | 84 nM (IC50) |

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibitory constant.

Table 2: In Vivo Efficacy of Asperlicin and Other CCK-A Antagonists

| Compound | Animal Model | Assay | Route | ED50 | Reference |

| Asperlicin | Mouse | Inhibition of CCK-8 induced gastric emptying | i.v. | 14.8 mg/kg | |

| Asperlicin | Mouse | Inhibition of CCK-8 induced gastric emptying | p.o. | > 300 mg/kg (ineffective) | |

| Devazepide (L-364,718) | Mouse | Inhibition of CCK-8 induced gastric emptying | i.v. | 0.01 mg/kg | |

| Devazepide (L-364,718) | Mouse | Inhibition of CCK-8 induced gastric emptying | p.o. | 0.04 mg/kg | |

| Proglumide | Mouse | Inhibition of CCK-8 induced gastric emptying | i.v. | 184 mg/kg |

Note: ED50 is the half-maximal effective dose. i.v. = intravenous; p.o. = oral administration.

Structure-Activity Relationship (SAR) Insights

SAR studies on the 1,4-benzodiazepine scaffold of Asperlicin have been extensive. Molecular modeling suggests that the benzodiazepine moiety serves as a versatile core, allowing for the optimal spatial arrangement of key substituents for receptor binding. Key findings include:

-

C3-Position: Substitutions at the C3 position of the benzodiazepine ring are critical for high affinity. The development of potent antagonists like Devazepide involved modifications at this position.

-

N1-Position: Alkylation and acylation at the N1 and indole nitrogen positions have been explored to modulate activity.

-

Aqueous Solubility: Specific analogs were designed to improve water solubility, which was a limitation of the parent Asperlicin molecule, thereby facilitating pharmacological studies.

Key Experimental Methodologies

The evaluation of Asperlicin and its analogs relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay (Competitive)

This assay determines the affinity of a test compound for the CCK-A receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of a test compound.

Materials:

-

Membrane preparation from cells or tissues expressing CCK-A receptors (e.g., rat pancreas).

-

Radioligand (e.g., [¹²⁵I]CCK-8).

-

Test compound (unlabeled antagonist).

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI).

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Protocol:

-

Preparation: Thaw the membrane preparation and resuspend in binding buffer. Prepare serial dilutions of the test compound.

-

Incubation: In a 96-well plate, add the following to each well in order:

-

150 µL of membrane suspension.

-

50 µL of test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known antagonist for non-specific binding).

-

50 µL of radioligand at a fixed concentration (typically at or below its Kd value).

-

-

Equilibration: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.

-

Separation: Stop the reaction by rapid vacuum filtration through the glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Gastric Emptying Model

This model assesses the functional antagonism of CCK-A receptors in vivo by measuring the reversal of CCK-8-induced delayed gastric emptying.

Objective: To determine the in vivo potency (ED50) and duration of action of a CCK-A antagonist.

Materials:

-

Mice (fasted overnight).

-

CCK-8 peptide.

-

Test compound (antagonist).

-

Charcoal meal (e.g., 10% charcoal in 5% gum acacia).

-

Vehicle for drug administration.

Protocol:

-

Dosing: Administer the test compound via the desired route (e.g., intravenous or oral) at various doses. Administer vehicle to the control group.

-

CCK-8 Administration: After a set time (e.g., 15-30 minutes post-drug administration), administer a subcutaneous injection of CCK-8 (e.g., 24 µg/kg) to induce a delay in gastric emptying. A saline-injected group serves as the basal emptying control.

-

Charcoal Meal: Immediately after the CCK-8 injection, administer the charcoal meal orally to all animals.

-

Evaluation: After a fixed period (e.g., 20-30 minutes), euthanize the animals.

-

Measurement: Remove the stomach and measure the distance traveled by the charcoal meal in the small intestine relative to the total length of the small intestine. Alternatively, the stomach can be removed and weighed to determine the amount of charcoal meal retained.

-

Data Analysis:

-

The antagonist's effect is measured as its ability to reverse the gastric emptying inhibition caused by CCK-8.

-

Plot the percentage reversal against the log dose of the antagonist to calculate the ED50.

-

Visualized Pathways and Workflows

CCK-A Receptor Signaling Pathway

The CCK-A receptor is a canonical Gq-coupled receptor. Agonist binding initiates a signaling cascade that results in an increase in intracellular calcium, which mediates many of its physiological effects.

Caption: CCK-A receptor Gq-coupled signaling pathway.

Drug Discovery Workflow for Asperlicin Analogs

The development of novel CCK-A antagonists from Asperlicin follows a standard drug discovery pipeline, from initial hit identification to preclinical evaluation.

Caption: Workflow for developing CCK-A antagonists from Asperlicin.

Logical Flow of Structure-Activity Relationship (SAR) Studies

SAR exploration for the Asperlicin scaffold is a cyclical process of design, synthesis, and testing to identify compounds with an optimal pharmacological profile.

Caption: Logical flow for SAR studies of Asperlicin analogs.

Conclusion

Asperlicin and its regioisomer this compound represent a landmark discovery in the field of CCK pharmacology. Although limited by poor oral bioavailability, the Asperlicin scaffold provided the essential blueprint for a new generation of potent, selective, and orally active non-peptide CCK-A receptor antagonists, such as Devazepide. The journey from this natural product lead to clinically evaluated drug candidates showcases a highly successful application of medicinal chemistry and pharmacological principles. The methodologies and SAR insights detailed in this guide continue to be relevant for the ongoing development of novel GPCR modulators.

References

- 1. Asperlicin - Wikipedia [en.wikipedia.org]

- 2. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asperlicin, a novel non-peptidal cholecystokinin antagonist from Aspergillus alliaceus. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asperlicin: a unique nonpeptide cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

Unveiling the Asperlicin Arsenal: A Technical Guide to the Natural Variants from Aspergillus alliaceus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural variants of Asperlicin, a potent and selective cholecystokinin (CCK) receptor antagonist produced by the fungus Aspergillus alliaceus. Asperlicin and its analogues have garnered significant interest in the scientific community for their therapeutic potential, particularly in gastroenterology and neuroscience. This document consolidates available data on the quantitative production, biological activity, and experimental protocols related to these fascinating molecules, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to Asperlicin and its Natural Variants

Asperlicin was the first non-peptide CCK antagonist discovered from a natural source[1]. Its unique chemical structure, a benzodiazepine-indole alkaloid, provided a novel scaffold for the development of CCK receptor antagonists. Produced by Aspergillus alliaceus, Asperlicin is not a singular entity but rather the most prominent member of a family of structurally related compounds. Research has led to the isolation and characterization of several natural variants, including Asperlicin B, C, D, and E. These variants exhibit differences in their chemical structures, which in turn influence their biological activities. One of these novel antagonists was found to be seven times more potent than the originally discovered asperlicin[2].

Quantitative Data of Asperlicin and its Natural Variants

The production of Asperlicin and its variants by Aspergillus alliaceus can be influenced by fermentation conditions. While exact yields can vary between different strains and culture conditions, the following table summarizes the available quantitative data on the production and biological activity of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Relative Production Level | CCK-A Receptor Binding Affinity (IC50) |

| Asperlicin | C₃₁H₂₉N₅O₄ | 535.6 | Major Product | ~1.8 µM |

| Asperlicin B | C₃₁H₂₉N₅O₅ | 551.6 | Minor Product | Data not available |

| Asperlicin C | C₂₅H₁₈N₄O₂ | 406.4 | Precursor | Data not available |

| Asperlicin D | C₂₅H₁₈N₄O₂ | 406.4 | Precursor | Data not available |

| Asperlicin E | C₂₅H₁₈N₄O₃ | 422.4 | Intermediate | Data not available |

Note: Quantitative yield data for individual Asperlicin variants is not consistently reported in the literature and can be highly variable depending on the fermentation process. The IC50 value for Asperlicin is an approximation based on available literature and may vary depending on the specific assay conditions.

Experimental Protocols

Fermentation of Aspergillus alliaceus for Asperlicin Production

This protocol outlines a general procedure for the cultivation of Aspergillus alliaceus to produce Asperlicin and its variants. Optimization of media components and fermentation parameters may be required for specific strains and desired outcomes.

Materials:

-

Aspergillus alliaceus strain (e.g., ATCC 20656)

-

Seed medium (e.g., potato dextrose broth)

-

Production medium (e.g., glucose minimal media)

-

Sterile flasks or fermenter

-

Shaker incubator

Procedure:

-

Inoculum Preparation: Inoculate a seed flask containing the seed medium with spores or mycelial fragments of Aspergillus alliaceus. Incubate at 28°C with shaking (e.g., 200 rpm) for 2-3 days to obtain a vegetative inoculum.

-

Production Culture: Inoculate the production medium with the seed culture (e.g., 5-10% v/v).

-

Fermentation: Incubate the production culture at 28°C with shaking (e.g., 200 rpm) for 7-14 days. The optimal fermentation time for maximizing the yield of specific variants may need to be determined empirically.

-

Monitoring: Monitor the fermentation for growth and production of Asperlicin variants using techniques such as microscopy and High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of Asperlicin Variants

The following is a general workflow for the extraction and separation of Asperlicin and its natural analogues from the fermentation broth.

Materials:

-

Fermentation broth of Aspergillus alliaceus

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

-

Silica gel for column chromatography

-

HPLC system with a suitable column (e.g., C18)

-

Rotary evaporator

Procedure:

-

Extraction: After fermentation, separate the mycelium from the broth by filtration or centrifugation. Extract the mycelial cake and the broth separately with a suitable organic solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Chromatographic Separation:

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the Asperlicin variants using reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Characterization: Identify the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy and compare the data with reported values.

Biosynthesis of Asperlicin Variants

The biosynthesis of Asperlicin and its variants in Aspergillus alliaceus is a complex process involving a dedicated gene cluster. The pathway begins with the condensation of anthranilate and L-tryptophan, followed by a series of enzymatic modifications to generate the diverse structures of the Asperlicin family.

Biosynthetic Pathway of Asperlicin E

The initial steps in the biosynthesis of Asperlicin involve the formation of the precursors Asperlicin C and D. A key subsequent step is the conversion of Asperlicin C to Asperlicin E, a heptacyclic intermediate, which is catalyzed by the FAD-dependent monooxygenase AspB.

Caption: Biosynthetic pathway from precursors to Asperlicin E.

Experimental Workflow for Biosynthetic Gene Cluster Identification

The identification of the Asperlicin biosynthetic gene cluster involved a combination of genomic analysis and gene knockout experiments. This workflow is a common strategy in natural product biosynthesis research.

Caption: Workflow for identifying the Asperlicin biosynthetic gene cluster.

Conclusion

The natural variants of Asperlicin produced by Aspergillus alliaceus represent a promising class of molecules for drug development. Their activity as CCK receptor antagonists makes them valuable tools for studying the physiological roles of CCK and for the potential treatment of various disorders. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on these compounds and offering practical guidance for their production and study. Further research is warranted to fully elucidate the biological activities of all the Asperlicin variants and to optimize their production for potential therapeutic applications.

References

The Pharmacology of Asperlicin D and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperlicin, a mycotoxin isolated from the fungus Aspergillus alliaceus, was a pioneering discovery in the field of non-peptide G-protein coupled receptor (GPCR) ligands. It emerged as a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, also known as the CCK1 receptor. This discovery paved the way for the development of a new class of therapeutic agents, with its benzodiazepine scaffold becoming a key pharmacophore in the design of numerous derivatives. This technical guide provides an in-depth exploration of the pharmacology of Asperlicin and its derivatives, with a particular focus on the available data for Asperlicin D. We will delve into their mechanism of action, structure-activity relationships, and the experimental protocols used to evaluate their pharmacological properties.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two main receptor subtypes: CCKA and CCKB. The CCKA receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum, while the CCKB receptor is primarily located in the central nervous system.[1] The development of selective antagonists for these receptors has been a significant area of research for potential therapeutic applications in gastrointestinal disorders, anxiety, and pain management.

Asperlicin was the first non-peptidal CCK antagonist identified from a natural source and demonstrated high selectivity for the CCKA receptor.[1] Its unique chemical structure, featuring a 1,4-benzodiazepine core, provided a novel template for medicinal chemists to design and synthesize a multitude of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This guide will summarize the key pharmacological findings related to Asperlicin and its analogues, offering a comprehensive resource for researchers in the field.

Mechanism of Action: CCKA Receptor Antagonism

Asperlicin and its pharmacologically active derivatives exert their effects by acting as competitive antagonists at the CCKA receptor.[1] This means they bind to the receptor at the same site as the endogenous ligand, CCK, but fail to elicit a biological response. By occupying the binding site, they prevent CCK from activating the receptor, thereby blocking its downstream signaling pathways.

The CCKA receptor is a Gq-coupled GPCR. Upon activation by CCK, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological effects of CCK, such as pancreatic enzyme secretion and gallbladder contraction. Asperlicin and its derivatives, by blocking the initial binding of CCK, effectively inhibit this entire downstream cascade.

Quantitative Pharmacology of Asperlicin and Key Derivatives

The potency of Asperlicin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki) in radioligand binding assays. These values indicate the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled CCK analog (e.g., 125I-CCK-8) to the CCKA receptor.

| Compound | Receptor | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |

| Asperlicin | CCKA | Binding | Rat Pancreas | 1400 | - | [2] |

| CCKA | Functional | Guinea Pig Ileum | 1000 | - | ||

| Devazepide (MK-329) | CCKA | Binding | Rat Pancreas | 0.081 | - | [2] |

| CCKA | Binding | Guinea Pig Gallbladder | 0.045 | - | ||

| CCKB | Binding | Guinea Pig Brain | 245 | - | ||

| L-365,260 | CCKA | Binding | Rat Pancreas | 280 | - | |

| CCKB | Binding | Guinea Pig Brain | 2 | - | ||

| Proglumide | CCKA | Functional | Guinea Pig Acini | 1,000,000 | - |

Note: This table is a summary of representative data from the literature. Values may vary depending on the specific experimental conditions.

The Pharmacology of this compound

A noteworthy aspect of the Asperlicin family is the biosynthesis of various analogues by A. alliaceus. Asperlicin C and this compound are two such tetracyclic intermediates. While Asperlicin C is a substrate for the enzyme AspB, which leads to the formation of more complex Asperlicins, this compound has been identified as a "dead-end" side product. It is not further processed by AspB and is considered biologically inactive in this pathway.

Structure-Activity Relationships (SAR) of Asperlicin Derivatives

The discovery of Asperlicin spurred extensive research into the structure-activity relationships of 1,4-benzodiazepine-based CCKA antagonists. These studies have provided valuable insights into the key structural features required for high-affinity binding and selectivity.

-

The Benzodiazepine Core: This scaffold serves as a rigid backbone to correctly orient the crucial substituent groups for optimal receptor interaction.

-

The C3-Position: The stereochemistry at the C3 position of the benzodiazepine ring is critical for activity. The (S)-enantiomer generally exhibits significantly higher affinity for the CCKA receptor than the (R)-enantiomer.

-

The Indole Moiety: The indole group, derived from the tryptophan precursor in Asperlicin's biosynthesis, is a key pharmacophoric element. Modifications to the indole ring, such as substitution at the 5-position, can influence potency and selectivity.

-

The N1-Position: Substitution at the N1 position of the benzodiazepine ring can also modulate activity. Small alkyl groups are generally well-tolerated.

The culmination of these SAR studies led to the development of highly potent and selective CCKA antagonists, such as Devazepide (MK-329), which exhibits picomolar affinity for the receptor.

Experimental Protocols

The pharmacological evaluation of Asperlicin and its derivatives relies on a combination of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for CCKA Receptor

This assay is used to determine the binding affinity (Ki) of a test compound for the CCKA receptor.

Materials:

-

Membrane preparation from tissues or cells expressing the CCKA receptor (e.g., rat pancreas, CHO cells transfected with the human CCKA receptor).

-

Radioligand: 125I-CCK-8 (Bolton-Hunter labeled).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.

-

Test compounds (Asperlicin derivatives) at various concentrations.

-

Non-specific binding control: A high concentration of a known CCKA antagonist (e.g., 1 µM Devazepide).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the test compound at various dilutions.

-

50 µL of radioligand (at a concentration close to its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in vials and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Guinea Pig Ileum Contraction

This assay assesses the functional antagonist activity of a compound by measuring its ability to inhibit CCK-induced muscle contraction.

Materials:

-

Male guinea pigs.

-

Tyrode's solution (physiological salt solution).

-

CCK-8 (agonist).

-

Test compounds (Asperlicin derivatives).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Prepare longitudinal muscle-myenteric plexus strips.

-

Mounting: Mount the tissue strips in organ baths containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washing.

-

Agonist Response: Obtain a cumulative concentration-response curve for CCK-8 to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate with a specific concentration of the test compound for a predetermined time (e.g., 30 minutes).

-

Challenge with Agonist: In the continued presence of the antagonist, obtain a new concentration-response curve for CCK-8.

-

Data Analysis: Compare the concentration-response curves of CCK-8 in the absence and presence of the antagonist. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist's potency.

Conclusion

Asperlicin and its derivatives represent a significant class of CCKA receptor antagonists that have been instrumental in understanding the physiological roles of CCK and in the development of potential therapeutic agents. The 1,4-benzodiazepine scaffold of Asperlicin has proven to be a highly successful template for the design of potent and selective antagonists. While this compound has been identified as a biologically inactive biosynthetic intermediate, the study of the broader Asperlicin family continues to provide valuable insights into natural product pharmacology and medicinal chemistry. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel CCK receptor modulators.

References

Asperlicin D: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperlicin D is a fungal metabolite produced by species such as Aspergillus alliaceus. It belongs to the asperlicin family of compounds, which are noted for their biological activities, including acting as antagonists for the cholecystokinin (CCK) receptor. This compound is a regioisomer of Asperlicin C and arises from a common biosynthetic pathway. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, intended to support research and development activities.

Chemical Properties

This compound is a complex heterocyclic molecule. Its fundamental chemical and physical properties are summarized in the table below. While some data, such as a precise melting point and specific solubility values, are not extensively reported in the literature, properties can be inferred from its structure and data available for related compounds in the asperlicin family.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₈N₄O₂ | [1] |

| Molecular Weight | 406.44 g/mol | [1] |

| CAS Number | 93413-07-1 | [1] |

| IUPAC Name | (7S)-7-(1H-Indol-3-ylmethyl)-7,14-dihydroquinazolino[3,2-d][1][2]benzodiazepine-6,9-dione | |

| Appearance | Solid powder | |

| Solubility | Insoluble in water; Soluble in methylene chloride, acetone, and lower alcohols (inferred from Asperlicin) |

Spectroscopic Data

| Spectroscopic Data | Description |

| UV Spectroscopy | Related asperlicin compounds exhibit UV absorption maxima in methanol around 222, 268, 278, and 310 nm. A similar profile is expected for this compound. |

| ¹H and ¹³C NMR | The NMR spectra of this compound would be complex, showing characteristic signals for the aromatic protons of the indole, quinazoline, and benzodiazepine rings, as well as aliphatic protons from the core structure. Specific chemical shifts would need to be determined experimentally. |

| Mass Spectrometry | High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For this compound, the expected exact mass is approximately 406.1430. |

Chemical Stability and Storage

Currently, there is limited published data on the comprehensive stability of this compound under various stress conditions such as pH, temperature, and light. However, its biosynthetic fate and recommended storage conditions provide insights into its general stability.

Biosynthetic Stability

In the biosynthetic pathway of asperlicins, Asperlicin C and D are formed as regioisomers. While Asperlicin C is a substrate for the FAD-dependent monooxygenase AspB, which converts it to Asperlicin E, this compound is not processed by this enzyme. This suggests that this compound is a stable endpoint in this metabolic pathway and is resistant to this specific enzymatic oxidation.

Storage and Handling

Based on supplier recommendations for the solid compound, the following storage conditions are advised to maintain its integrity:

-

Short-term storage: 0 - 4 °C (days to weeks)

-

Long-term storage: -20 °C (months to years)

For solutions, it is recommended to prepare them fresh. If storage is necessary, it should be at low temperatures, and the stability under these conditions should be validated.

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of this compound, based on published literature.

Total Synthesis of this compound

A reported total synthesis of this compound involves the cyclodehydration of a linear tripeptide precursor. The key steps are an intramolecular nucleophilic acyl substitution followed by an intramolecular aza-Wittig reaction.

Protocol Outline:

-

Precursor Synthesis: Synthesize the linear tripeptide containing terminal ester and azido groups. This is typically achieved through standard peptide coupling techniques.

-

Staudinger-Aza-Wittig Cyclization: Treat the linear N-[N-(2-azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester precursor with a phosphine (e.g., triphenylphosphine). This initiates the Staudinger reaction, forming an iminophosphorane.

-

Intramolecular Cyclization: The iminophosphorane undergoes an intramolecular aza-Wittig reaction, attacking an ester group to form one of the heterocyclic rings.

-

Cyclodehydration: A subsequent intramolecular nucleophilic acyl substitution and cyclodehydration reaction complete the formation of the tetracyclic quinazolino[3,2-d]benzodiazepine-6,9-dione core structure of this compound.

-

Purification: The final product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is commonly used.

-

Detection: Wavelengths corresponding to the UV maxima of the compound (e.g., 220 nm, 254 nm, 310 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Experiments: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra to fully elucidate the structure and assign all proton and carbon signals.

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: Determine the exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition.

Visualizations

Biosynthetic Pathway of Asperlicin C and D

Caption: Biosynthetic pathway of Asperlicin C and D from precursors.

Experimental Workflow for Analysis

Caption: General workflow for synthesis, purification, and analysis of this compound.

Conclusion

This compound is a significant natural product with potential applications in drug discovery. This guide has summarized the available information on its chemical properties and stability. While foundational data exists, further research is required to fully characterize its stability profile under various conditions, which is critical for its development as a pharmacological agent. The provided experimental protocols offer a starting point for researchers working with this compound.

References

- 1. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the biosynthesis of asperlicin and the directed biosynthesis of analogs in Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

Asperlicin D: A Biosynthetic Shunt in Fungal Secondary Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Asperlicin D is a tetracyclic peptidyl alkaloid metabolite produced by the fungus Aspergillus alliaceus.[1] It belongs to a family of related compounds, including Asperlicin, Asperlicin C, and Asperlicin E, which are biosynthetically derived from anthranilate and tryptophan.[1][2] While the broader Asperlicin family gained significant interest for potent and selective antagonism of the cholecystokinin A (CCKA) receptor, making them valuable lead compounds in drug discovery, the specific role of this compound within the metabolic network of the producing fungus is less straightforward.[3][4] This guide elucidates the formation of this compound, framing its role not as an active intermediate but as a terminal side product in a complex biosynthetic pathway, and details the experimental methodologies used for its characterization.

The Asperlicin Biosynthetic Pathway

The production of the Asperlicin family of compounds originates from the asp gene cluster in A. alliaceus. The pathway's core is a nonribosomal peptide synthetase (NRPS) assembly line that links amino acid precursors into a complex scaffold.

The pathway begins with the bimodular NRPS, AspA , which activates and condenses two molecules of anthranilate with one molecule of L-tryptophan. This enzymatic process results in a tethered peptide chain that, upon cleavage from the NRPS, cyclizes to form a 6,11-bicyclic system. Following release from the enzyme, this intermediate undergoes a spontaneous, uncatalyzed transannular cyclization. This key step is not stereo- or regiospecific and can proceed via two distinct routes:

-

Formation of Asperlicin C: Attack of the N5 amide nitrogen on the carbonyl11, followed by dehydration, yields the tetracyclic framework of Asperlicin C. This molecule serves as the primary substrate for downstream enzymes like AspB (an FAD-dependent monooxygenase) and AspC , leading to the more complex heptacyclic Asperlicin E and the mature Asperlicin, respectively.

-

Formation of this compound: An alternative capture of the amide nitrogen N9 on carbonyl4 results in the formation of the regioisomeric 6-6-7-6 tetracyclic core of this compound.

Crucially, experimental evidence indicates that this compound is not processed further by the subsequent pathway enzyme, AspB. This strongly suggests that this compound is a terminal side product—a metabolic shunt—rather than an intermediate in the main biosynthetic route.

Role in Fungal Metabolism

The existence of this compound highlights a fascinating aspect of secondary metabolism: the inherent chemical possibilities of complex intermediates. Its formation appears to be a consequence of the chemical reactivity of the bicyclic precursor released from the AspA enzyme, leading to a thermodynamically stable, yet biosynthetically terminal, product.

From a metabolic standpoint, the role of this compound is passive. It represents a diversion of resources from the main pathway that produces Asperlicin and Asperlicin E. The broader metabolic purpose of the entire asp gene cluster is likely related to ecological competition. As mycotoxins, these peptidyl alkaloids may confer a selective advantage by deterring or harming competing organisms in the fungus's natural habitat. The potent bioactivity of the Asperlicin family as CCKA antagonists is a testament to their sophisticated molecular architecture designed to interact with biological systems, a common feature of secondary metabolites used in chemical warfare.

Quantitative Data Summary

The analysis of metabolites from A. alliaceus and the optimization of their production have yielded key quantitative data.

Table 1: High-Resolution Mass Spectrometry Data for Asperlicin Intermediates Data obtained from analysis of A. alliaceus (ATCC 20656) extracts grown in glucose minimal media.

| Compound | Expected Mass (m/z) | Found Mass (m/z) |

| Asperlicin C | 407.1503 | 407.1505 |

| This compound | 407.1503 | 407.1504 |

| Asperlicin E | 423.1452 | 423.1452 |

| Asperlicin | 536.2292 | 536.2293 |

Table 2: Production Titers of Asperlicin Yield improvements were achieved through a combination of strain selection, media optimization, and rational mutant selection.

| Condition | Production Titer (mg/L) |

| Original Soil Isolate | 15 - 30 |

| Optimized Process | > 900 |

Table 3: Bioactivity of Asperlicin and Analogs While not a role within the fungus itself, the biological activity provides context for the compound family's significance.

| Compound/Analog | Target | Metric | Value | Reference |

| Asperlicin | Pancreatic CCK Receptors | ED₅₀ (Inhibition) | 10⁻⁹ mmol/L | |

| Asperlicin | Pancreatic CCK Receptors | Potency vs. Proglumide | ~1000-fold more potent | |

| Optimized Analog | CCKA Receptor | IC₅₀ | 1.6 µM |

Experimental Protocols & Methodologies

The characterization of this compound and the elucidation of its biosynthetic pathway involved a combination of fungal genetics, analytical chemistry, and bioinformatics.

Protocol 1: Fungal Culture and Metabolite Induction

-

Strain: Aspergillus alliaceus (ATCC 20656).

-

Media: Glucose Minimal Media (GMM) is used to induce the production of Asperlicin family metabolites.

-

Cultivation: The strain is grown in GMM under standard laboratory conditions for filamentous fungi.

-

Extraction: Fungal cultures are extracted to isolate secreted small molecules for analysis.

-

Analysis: Extracts are analyzed by high-resolution Liquid Chromatography-Mass Spectrometry (LC/MS) to detect and identify metabolites based on their exact mass and retention times.

Protocol 2: Gene Cluster Identification and Validation

-

Genomic DNA Preparation: High-quality genomic DNA is isolated from A. alliaceus.

-

Whole Genome Sequencing: The genome is sequenced using a high-throughput platform such as Illumina, achieving high-fold coverage (e.g., ~575x).

-

Bioinformatic Analysis: The sequenced genome is searched for open reading frames (ORFs) predicted to be involved in secondary metabolism. Specifically, a search for anthranilate-selective adenylation domains is used to identify the putative NRPS gene (aspA) responsible for initiating the pathway.

-

Gene Cluster Identification: Genes flanking the identified NRPS are analyzed to define the boundaries of the putative asp biosynthetic gene cluster.

-

Genetic Validation: The role of specific genes is confirmed through targeted gene disruption (knockout mutants). For example, an aspC knockout mutant was created, and subsequent metabolite profiling showed it produced Asperlicin E as the major product, confirming the role of AspC in converting Asperlicin C to Asperlicin.

This compound serves as a clear example of a metabolic shunt product within a fungal secondary metabolite pathway. Its formation is a consequence of a non-enzymatic, spontaneous cyclization event that produces a regioisomer that cannot be further processed by the main biosynthetic machinery. While lacking a direct metabolic function, its existence provides valuable insight into the chemical diversity that can arise from complex biosynthetic pathways. For researchers, understanding such side products is critical for optimizing the production of desired target molecules and for fully mapping the metabolic potential encoded within fungal genomes.

References

- 1. Assembly of Asperlicin Peptidyl Alkaloids from Anthranilate and Tryptophan: A Two-Enzyme Pathway Generates Heptacyclic Scaffold Complexity in Asperlicin E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the biosynthesis of asperlicin and the directed biosynthesis of analogs in Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A potent nonpeptide cholecystokinin antagonist selective for peripheral tissues isolated from Aspergillus alliaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Asperlicin - Wikipedia [en.wikipedia.org]

Methodological & Application

Total Synthesis of Asperlicin D: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the total synthesis of Asperlicin D, a tetracyclic quinazolino[3,2-d]benzodiazepine-6,9-dione. The synthetic strategy hinges on the construction of a linear tripeptide precursor, which subsequently undergoes a tandem Staudinger and intramolecular aza-Wittig reaction to yield the target molecule. This methodology offers an efficient route to this biologically active natural product. Detailed experimental protocols for key steps, quantitative data, and workflow visualizations are presented to facilitate the replication and further investigation of this synthetic pathway.

Introduction

This compound is a member of a family of fungal metabolites that exhibit interesting biological activities. Its complex heterocyclic core has made it a challenging target for total synthesis. The methodology detailed herein, first reported by N. Al-Said et al., provides an effective approach to the construction of the quinazolinobenzodiazepine ring system present in this compound and related natural products. The key transformation involves a cyclodehydration of a linear tripeptide precursor triggered by an intramolecular nucleophilic acyl substitution and an intramolecular aza-Wittig reaction.

Overall Synthetic Strategy

The total synthesis of this compound can be logically divided into two main stages:

-

Synthesis of the Linear Tripeptide Precursor: This involves the sequential coupling of three building blocks: 2-aminobenzoic acid, another molecule of 2-aminobenzoic acid (which is later modified to introduce an azide group), and glycine ethyl ester.

-

Cyclodehydration via Staudinger-Aza-Wittig Reaction: The linear tripeptide, possessing a terminal azide and an ester group, undergoes a tandem reaction sequence. The azide is first reduced to an iminophosphorane (Staudinger reaction), which then participates in an intramolecular aza-Wittig reaction with the ester carbonyl, leading to the formation of the tetracyclic core of this compound.

Experimental Protocols

Stage 1: Synthesis of the Linear Tripeptide Precursor

Protocol 1: Synthesis of N-(2-Aminobenzoyl)glycine ethyl ester (Intermediate 1)

-

Reaction Setup: To a solution of 2-aminobenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.).

-

Addition of Glycine Ethyl Ester: To the activated 2-aminobenzoic acid, add glycine ethyl ester hydrochloride (1 eq.) and triethylamine (1.1 eq.).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(2-aminobenzoyl)glycine ethyl ester.

Protocol 2: Synthesis of N-[N-(2-Azidobenzoyl)-2-aminobenzoyl]glycine ethyl ester (Linear Tripeptide Precursor)

-

Preparation of 2-Azidobenzoyl Chloride: Convert 2-azidobenzoic acid to its corresponding acid chloride using a standard chlorinating agent like oxalyl chloride or thionyl chloride.

-

Coupling Reaction: Dissolve N-(2-aminobenzoyl)glycine ethyl ester (Intermediate 1) (1 eq.) in DCM and add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Addition of Acyl Chloride: Slowly add a solution of 2-azidobenzoyl chloride (1.1 eq.) in DCM to the reaction mixture at 0 °C.

-